Cas no 2097967-65-0 (1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine)

1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazolo-pyridine core with an ethyl substituent and a pyrazinyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its rigid, bicyclic framework enhances binding affinity in target interactions, while the pyrazine group offers potential for further functionalization. The compound exhibits favorable solubility and stability under standard conditions, facilitating its use in synthetic applications. Its precise molecular architecture makes it suitable for developing pharmacologically active agents, particularly in CNS and oncology research. High purity and well-characterized synthesis routes ensure reproducibility for research and industrial use.
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure
2097967-65-0 structure
Product name:1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS No:2097967-65-0
MF:C12H15N5
MW:229.281001329422
CID:5723540
PubChem ID:121214744

1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • AKOS026725318
    • 2097967-65-0
    • F2198-7420
    • 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
    • 1-ethyl-3-pyrazin-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
    • starbld0011402
    • 1H-Pyrazolo[4,3-c]pyridine, 1-ethyl-4,5,6,7-tetrahydro-3-(2-pyrazinyl)-
    • Inchi: 1S/C12H15N5/c1-2-17-11-3-4-13-7-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8,13H,2-4,7H2,1H3
    • InChI Key: RBNADZVCKPAUAA-UHFFFAOYSA-N
    • SMILES: N1(CC)C2CCNCC=2C(C2C=NC=CN=2)=N1

Computed Properties

  • Exact Mass: 229.13274550g/mol
  • Monoisotopic Mass: 229.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6Ų
  • XLogP3: -0.5

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 432.2±45.0 °C(Predicted)
  • pka: 8.30±0.20(Predicted)

1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E153376-100mg
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
2097967-65-0
100mg
$ 115.00 2022-06-05
Life Chemicals
F2198-7420-0.25g
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
2097967-65-0 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-7420-0.5g
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
2097967-65-0 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-7420-1g
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
2097967-65-0 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-7420-5g
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
2097967-65-0 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-7420-10g
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
2097967-65-0 95%+
10g
$1957.0 2023-09-06
TRC
E153376-500mg
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
2097967-65-0
500mg
$ 435.00 2022-06-05
TRC
E153376-1g
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
2097967-65-0
1g
$ 660.00 2022-06-05
Life Chemicals
F2198-7420-2.5g
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
2097967-65-0 95%+
2.5g
$932.0 2023-09-06

Additional information on 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine: A Comprehensive Overview

The compound with CAS No 2097967-65-0, known as 1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are heterocyclic compounds characterized by the presence of both pyrazole and pyridine rings fused together. The pyrazin-2-yl group attached to the molecule introduces unique electronic properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in drug discovery. Its tetrahydro-pyrazolo[4,3-c]pyridine framework has been shown to exhibit promising bioactivity in preliminary assays. Researchers have explored its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs) and kinases, which are critical in various disease states including cancer and neurodegenerative disorders. The ethyl substituent on the molecule plays a crucial role in enhancing its pharmacokinetic properties, such as solubility and bioavailability.

The synthesis of 1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine involves a multi-step process that combines principles from both organic and medicinal chemistry. The starting materials typically include pyrazine derivatives and appropriate alkyne or alkene precursors. The reaction sequence often includes coupling reactions, hydrogenation steps to achieve the tetrahydro framework, and functional group transformations to introduce the ethyl substituent. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.

In terms of applications, this compound has shown potential in the development of novel therapeutics. Its ability to interact with specific biological targets makes it a candidate for drug design against diseases such as Alzheimer's disease and Parkinson's disease. Additionally, its structural versatility allows for further modifications to explore its full potential in medicinal chemistry.

From an analytical standpoint, the characterization of this compound has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided insights into its molecular structure and stability under different conditions. Furthermore, computational studies using molecular docking have revealed how this compound interacts with its target proteins at the molecular level.

In conclusion, 1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine represents a significant advancement in heterocyclic chemistry. Its unique structure and promising biological activity position it as a valuable tool in drug discovery and development. Continued research into its properties and applications is expected to unlock new possibilities in the field of medicinal chemistry.

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